2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
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Description
“2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one” is a chemical compound with a complex structure. It is related to the class of compounds known as coumarins . Coumarins and their derivatives have attracted considerable attention in recent years for their versatile properties in chemistry and pharmacology .
Synthesis Analysis
The synthesis of related compounds involves the reaction of sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides . The mechanisms that account for the formation of the products are discussed in the referenced study .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, the absorption and emission spectra and dipole moments of related compounds are studied in solvents of different polarities at room temperature . DFT and TDDFT theoretical analysis of dipole moment in the vacuum and with solvent, solvent accessible surface (SAS) and molecular electrostatic potential (MEP) are also performed .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and are influenced by various factors. For instance, the excited state dipole moment determination using the Lippert–Mataga equation is adopted widely .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the absorption and emission spectra and dipole moments of related compounds are studied in solvents of different polarities at room temperature .Future Directions
Properties
IUPAC Name |
2-(3-oxobenzo[f]chromen-2-yl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c24-20-14-7-3-4-8-17(14)22-19(23-20)16-11-15-13-6-2-1-5-12(13)9-10-18(15)26-21(16)25/h1-11H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQONAXYUDYGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5C(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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